molecular formula C11H15NO2 B11925376 (3R)-3-amino-4-(3-methylphenyl)butanoic acid

(3R)-3-amino-4-(3-methylphenyl)butanoic acid

Cat. No.: B11925376
M. Wt: 193.24 g/mol
InChI Key: SMOOMZALOMCYEF-SNVBAGLBSA-N
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Description

®-3-amino-4-(m-tolyl)butanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a carboxylic acid group, and a tolyl group attached to the butanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-amino-4-(m-tolyl)butanoic acid can be achieved through several methods. One common approach involves the asymmetric synthesis of the compound using chiral catalysts. This method ensures the production of the ®-enantiomer with high enantiomeric purity. The reaction typically involves the use of a chiral auxiliary or a chiral catalyst to induce the desired stereochemistry.

Another method involves the use of halohydrin intermediates, which undergo oxidation and nucleophilic substitution to form the desired amino acid . This method is advantageous due to its simplicity and high yield.

Industrial Production Methods

Industrial production of ®-3-amino-4-(m-tolyl)butanoic acid often involves large-scale synthesis using optimized reaction conditions. The use of continuous flow reactors and automated systems allows for efficient production with minimal waste. Additionally, the use of green chemistry principles, such as solvent-free reactions and renewable starting materials, is becoming increasingly popular in industrial settings.

Chemical Reactions Analysis

Types of Reactions

®-3-amino-4-(m-tolyl)butanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced amines or alcohols, and substituted compounds with various functional groups. These products have diverse applications in different fields.

Scientific Research Applications

®-3-amino-4-(m-tolyl)butanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of ®-3-amino-4-(m-tolyl)butanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the target molecule involved.

Comparison with Similar Compounds

®-3-amino-4-(m-tolyl)butanoic acid can be compared with other similar compounds, such as:

The uniqueness of ®-3-amino-4-(m-tolyl)butanoic acid lies in its specific stereochemistry and the presence of the tolyl group, which imparts distinct properties and reactivity compared to other similar compounds.

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

(3R)-3-amino-4-(3-methylphenyl)butanoic acid

InChI

InChI=1S/C11H15NO2/c1-8-3-2-4-9(5-8)6-10(12)7-11(13)14/h2-5,10H,6-7,12H2,1H3,(H,13,14)/t10-/m1/s1

InChI Key

SMOOMZALOMCYEF-SNVBAGLBSA-N

Isomeric SMILES

CC1=CC(=CC=C1)C[C@H](CC(=O)O)N

Canonical SMILES

CC1=CC(=CC=C1)CC(CC(=O)O)N

Origin of Product

United States

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